

1-Palmitoyl-propanediol-3-phosphocholine CAS number 68124-68-5.

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

1-Palmitoyl-propanediol-3phosphocholine

Cat. No.:

B3055965

Get Quote

A Technical Guide to 1-Palmitoyl-propanediol-3-phosphocholine

For Researchers, Scientists, and Drug Development Professionals

3-phosphocholine (CAS 68124-68-5). This guide provides a comprehensive overview of the available information and leverages data from the closely related and well-studied analog, 1-Palmitoyl-sn-glycero-3-phosphocholine, to infer potential properties and biological activities. All information pertaining to the glycerol analog should be considered as a reference for potential research directions and not as directly validated properties of the propanediol compound.

Introduction

1-Palmitoyl-propanediol-3-phosphocholine is a synthetic phospholipid that belongs to the broader class of lysophospholipids. Structurally, it is characterized by a palmitic acid molecule esterified to a propanediol backbone, with a phosphocholine headgroup attached at the third position. Unlike its naturally occurring analog, 1-Palmitoyl-sn-glycero-3-phosphocholine, which is derived from a glycerol backbone, the substitution with propanediol may lead to distinct physicochemical properties and biological activities. This structural modification offers a unique scaffold for drug design and development, warranting further investigation into its potential therapeutic applications.



This technical guide aims to consolidate the available information on **1-Palmitoyl-propanediol-3-phosphocholine** and provide a framework for future research by drawing comparisons with its glycerol-based counterpart.

Physicochemical Properties

The fundamental physicochemical properties of **1-Palmitoyl-propanediol-3-phosphocholine** are summarized in Table 1. These have been primarily sourced from supplier information. For comparison, the properties of its glycerol analog are also presented.

Table 1: Physicochemical Properties

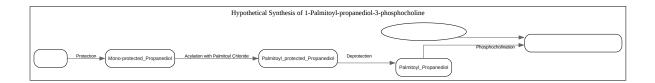
| Property | 1-Palmitoyl-propanediol-3- phosphocholine | 1-Palmitoyl-sn-glycero-3- phosphocholine |
|---------------------|--|---|
| CAS Number | 68124-68-5 | 17364-16-8 |
| Molecular Formula | C24H50NO6P[1] | C24H50NO7P |
| Molecular Weight | 479.6 g/mol [1] | 495.63 g/mol |
| Appearance | Powder | Solid |
| Storage Temperature | -20°C | -20°C |

Synthesis

A specific, detailed synthesis protocol for **1-Palmitoyl-propanediol-3-phosphocholine** is not readily available in the published literature. However, its synthesis can be conceptualized based on general methods for lysophospholipid synthesis. A plausible synthetic route would involve the selective acylation of **1,3-propanediol**, followed by phosphocholination.

Hypothetical Synthetic Workflow:





Click to download full resolution via product page

Caption: Hypothetical synthesis workflow for **1-Palmitoyl-propanediol-3-phosphocholine**.

Potential Biological Activity and Signaling Pathways (Inferred from Glycerol Analog)

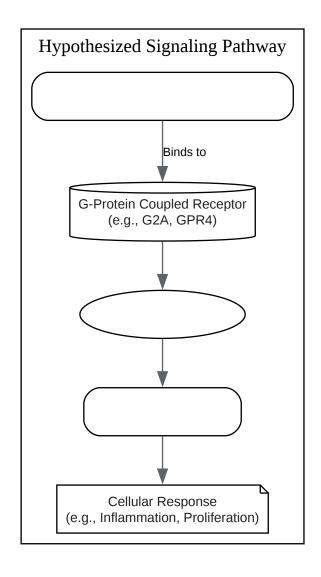
While no specific biological activity has been reported for **1-Palmitoyl-propanediol-3-phosphocholine**, its close structural analog, **1-Palmitoyl-sn-glycero-3-phosphocholine** (LysoPC 16:0), is a well-known bioactive lipid with a range of effects. LysoPC is involved in inflammatory processes and has been implicated in the pathology of atherosclerosis.[2] It can act as a signaling molecule by activating G-protein coupled receptors (GPCRs) and influencing membrane properties.

The replacement of the glycerol backbone with propanediol could significantly alter the molecule's interaction with biological targets. For instance, the change in the stereochemistry and the absence of the secondary hydroxyl group may affect its binding to enzymes and receptors.

Potential Signaling Pathways (Hypothesized):

Based on the known signaling of LysoPC, a potential, yet unverified, signaling pathway for **1-Palmitoyl-propanediol-3-phosphocholine** could involve the activation of cell surface receptors, leading to downstream cellular responses.





Click to download full resolution via product page

Caption: Hypothesized signaling pathway for **1-Palmitoyl-propanediol-3-phosphocholine**.

It is crucial to note that this is a speculative pathway based on its glycerol analog. The actual biological activity of the propanediol variant may be substantially different. For instance, other propanediol-based lipids, such as α -sulfoquinovosyl-acylpropanediol (SQAP), have been shown to possess unique radiosensitizing effects in cancer models, a property not typically associated with LysoPC.[3] This highlights the potential for novel biological functions arising from the modified backbone.

Experimental Protocols



For researchers interested in studying **1-Palmitoyl-propanediol-3-phosphocholine**, established protocols for the analysis of lysophosphatidylcholines can be adapted.

Quantification by LC-MS/MS

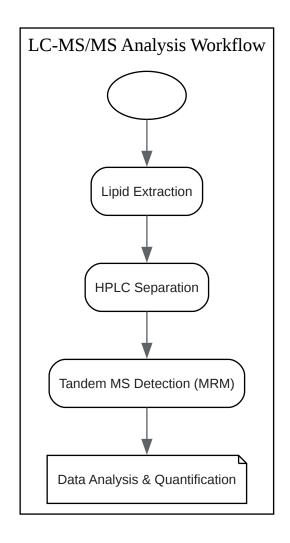
High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for quantifying lysophospholipids.

Table 2: Example LC-MS/MS Protocol for Lysophosphatidylcholine Analysis

| Step | Description |
|--------------------|--|
| Sample Preparation | Lipid extraction from plasma, cells, or tissues using a modified Folch or Bligh-Dyer method. |
| Chromatography | Reverse-phase chromatography using a C18 column with a gradient elution of mobile phases containing acetonitrile, water, and a modifier like formic acid or ammonium formate. |
| Mass Spectrometry | Electrospray ionization (ESI) in positive ion mode. Multiple Reaction Monitoring (MRM) is used for quantification, monitoring the precursor ion to the characteristic phosphocholine headgroup fragment (m/z 184). |
| Quantification | Use of a stable isotope-labeled internal standard (e.g., d5-LPC 16:0) for accurate quantification. |

Experimental Workflow for LC-MS/MS Analysis:





Click to download full resolution via product page

Caption: General workflow for the quantification of lysophospholipids by LC-MS/MS.

In Vitro Bioassays

To investigate the potential biological activity of **1-Palmitoyl-propanediol-3-phosphocholine**, a variety of in vitro assays can be employed.

Table 3: Suggested In Vitro Assays



| Assay | Purpose |
|--|---|
| Receptor Binding Assays | To determine if the compound binds to known lysophospholipid receptors (e.g., G2A, GPR4). |
| Calcium Mobilization Assay | To assess the activation of Gq-coupled GPCRs by measuring intracellular calcium flux. |
| Cell Proliferation/Viability Assays (e.g., MTT, WST-1) | To evaluate the effect of the compound on cell growth and survival in various cell lines (e.g., cancer cells, immune cells). |
| Cytokine Release Assays (e.g., ELISA) | To measure the pro-inflammatory or anti- inflammatory effects by quantifying cytokine secretion from immune cells (e.g., macrophages, lymphocytes). |
| Enzyme Activity Assays | To determine if the compound is a substrate or inhibitor of enzymes involved in lipid metabolism, such as lysophospholipase D (autotaxin) or lysophosphocholine acyltransferases. |

Safety and Handling

According to the available Safety Data Sheet (SDS), there is no data available on the acute toxicity (oral, dermal, inhalation), skin corrosion/irritation, serious eye damage/irritation, respiratory or skin sensitization, germ cell mutagenicity, carcinogenicity, or reproductive toxicity of **1-Palmitoyl-propanediol-3-phosphocholine**. Standard laboratory safety precautions should be taken when handling this compound. It is intended for research use only and not for diagnostic or therapeutic use.[1]

Conclusion and Future Directions

1-Palmitoyl-propanediol-3-phosphocholine represents an understudied synthetic phospholipid with potential for novel biological activities due to its modified propanediol backbone. While direct experimental data is scarce, the extensive knowledge of its glycerol analog, 1-Palmitoyl-sn-glycero-3-phosphocholine, provides a valuable starting point for future research.



Key areas for future investigation include:

- Definitive Synthesis and Characterization: Development and publication of a detailed, validated synthetic protocol and comprehensive characterization of its physicochemical properties.
- Biological Activity Screening: A broad-based screening of its effects on various cell types and biological pathways to identify its primary biological targets and functions.
- Comparative Studies: Direct comparative studies with its glycerol analog to elucidate the structure-activity relationships and the specific role of the propanediol backbone.
- Pharmacokinetic and Toxicological Profiling: In vivo studies to determine its absorption, distribution, metabolism, excretion (ADME), and toxicity profile.

The exploration of this and other phospholipids with modified backbones could lead to the discovery of new therapeutic agents with unique mechanisms of action.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. scbt.com [scbt.com]
- 2. Quantification of Lysophosphatidylcholine Species by High-Throughput Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) | Springer Nature Experiments [experiments.springernature.com]
- 3. Anticancer agent α-sulfoquinovosyl-acylpropanediol enhances the radiosensitivity of human malignant mesothelioma in nude mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [1-Palmitoyl-propanediol-3-phosphocholine CAS number 68124-68-5.]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3055965#1-palmitoyl-propanediol-3-phosphocholine-cas-number-68124-68-5]



Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com